3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0769775
InChI:
InChI=1S/C15H16FN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20)
SMILES:
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C
Molecular Formula:
C15H16FN3OS
Molecular Weight:
305.4 g/mol
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide
CAS No.:
Cat. No.: VC0769775
Molecular Formula: C15H16FN3OS
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16FN3OS |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C15H16FN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
| Standard InChI Key | MEVNFKRQWFXSAB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator